molecular formula C5H12O3 B104717 Trimethyl orthoacetate CAS No. 1445-45-0

Trimethyl orthoacetate

Cat. No.: B104717
CAS No.: 1445-45-0
M. Wt: 120.15 g/mol
InChI Key: HDPNBNXLBDFELL-UHFFFAOYSA-N
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Description

Trimethyl orthoacetate (TMOA, CH₃C(OCH₃)₃; CAS 1445-45-0) is a trialkyl orthoester widely employed in organic synthesis, pharmaceuticals, and agrochemicals. It serves as a versatile reagent for esterification, transesterification, and protecting-group chemistry due to its electron-rich and sterically accessible structure . Key applications include:

  • Synthesis of APIs: Used in enantioselective esterification for non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen and ibuprofen .
  • Rearrangement Reactions: Facilitates [3,3]-sigmatropic rearrangements in complex molecule synthesis (e.g., SF₅-substituted alkenes) with high regioselectivity .
  • Derivatization: Critical in acetylation and silylation protocols for analytical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl orthoacetate can be synthesized through the reaction of acetaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds as follows:

CH3CHO+3CH3OHCH3C(OCH3)3+H2O\text{CH}_3\text{CHO} + 3\text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{C(OCH}_3\text{)}_3 + \text{H}_2\text{O} CH3​CHO+3CH3​OH→CH3​C(OCH3​)3​+H2​O

The reaction is typically carried out under reflux conditions with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the orthoester .

Industrial Production Methods

In industrial settings, 1,1,1-trimethoxyethane is produced by the continuous reaction of acetaldehyde and methanol in the presence of an acid catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Trimethyl orthoacetate undergoes various chemical reactions, including:

  • Hydrolysis: : In the presence of water and an acid or base catalyst, 1,1,1-trimethoxyethane hydrolyzes to form acetaldehyde and methanol.

    CH3C(OCH3)3+H2OCH3CHO+3CH3OH\text{CH}_3\text{C(OCH}_3\text{)}_3 + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{CHO} + 3\text{CH}_3\text{OH} CH3​C(OCH3​)3​+H2​O→CH3​CHO+3CH3​OH

  • Transesterification: : It can react with other alcohols to form different orthoesters.

  • Oxidation: : It can be oxidized to form acetic acid and methanol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and acid catalysts.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Major Products

    Hydrolysis: Acetaldehyde and methanol.

    Transesterification: Different orthoesters.

    Oxidation: Acetic acid and methanol.

Scientific Research Applications

Organic Synthesis

Trimethyl orthoacetate is widely utilized in organic synthesis for methylation and esterification reactions.

  • Methylation of Hydroxyl Groups : It has been reported as an effective reagent for the selective methylation of β-hydroxyl groups in polyhydroxynaphthazarins, demonstrating its utility in modifying complex organic molecules .
  • Esterification Reactions : The compound has shown significant efficacy in esterifying carboxylic acids under mild conditions, outperforming other orthoesters such as triethyl orthoacetate. This property makes it valuable for synthesizing esters required in pharmaceuticals and agrochemicals .

Pharmaceutical Applications

This compound plays a crucial role in pharmaceutical chemistry, particularly in the synthesis of bioactive compounds.

  • Total Synthesis of Natural Products : It has been employed in the total synthesis of several natural products, including complex alkaloids and terpenoids. For instance, it was used in the synthesis of loganin and other biologically active compounds, showcasing its importance in drug development .
  • Acetylation of Amino Acids : Research has demonstrated that this compound can facilitate the concurrent esterification and N-acetylation of amino acids, leading to high yields of desired products .

Polymer Science

In polymer chemistry, this compound is used to modify polymer structures for enhanced properties.

  • Bioerodible Polymers : It has been investigated as a component in injectable bioerodible polymers for controlled drug release systems. These polymers are designed to degrade over time within biological systems, releasing therapeutic agents at controlled rates .
  • Polymer Modifications : The compound's reactivity allows it to be incorporated into various polymer matrices, enhancing their mechanical properties and functionality .

Case Study 1: Methylation Reactions

A study highlighted the use of this compound for methylating polyhydroxynaphthazarins. The reaction conditions were optimized to achieve high selectivity and yield, demonstrating its effectiveness as a methylating agent.

Case Study 2: Total Synthesis

In another case, this compound was pivotal in the total synthesis of palytoxin, a potent marine natural product. This application underscores its significance in synthesizing complex natural compounds that require precise structural configurations .

Data Summary

The following table summarizes key applications and findings related to this compound:

Application AreaDescriptionKey Findings
Organic SynthesisMethylation and esterification reactionsEffective reagent for selective methylation
Pharmaceutical ChemistrySynthesis of bioactive compoundsUsed in total synthesis of loganin
Polymer ScienceDevelopment of bioerodible polymersEnhances controlled drug release properties
EsterificationEsterification of carboxylic acidsSuperior performance compared to other reagents

Mechanism of Action

The mechanism of action of 1,1,1-trimethoxyethane involves its ability to form stable orthoesters with aldehydes and ketones. This reaction protects the carbonyl group from further reactions, allowing for selective transformations to occur. The orthoester can be easily removed under acidic or basic conditions, regenerating the original carbonyl compound .

Comparison with Similar Compounds

Comparative Analysis with Similar Orthoesters

Reactivity and Selectivity

Compound Molecular Formula Key Reactivity Features Example Reaction (Yield) Reference
Trimethyl Orthoacetate CH₃C(OCH₃)₃ High electrophilicity; favors methyl ester formation. Steric accessibility enhances reaction rates. Rearrangement of SF₅-penta-1,4-diene-3-ol → methyl 7-SF₅-hepta-4,6-dienoate (92% by ¹⁹F NMR) .
Triethyl Orthoacetate CH₃C(OCH₂CH₃)₃ Lower reactivity due to bulkier ethyl groups. Prefers ethyl ester formation. EKR of rac-2 (ibuprofen) with triethyl orthoacetate: faster reaction (24 h vs. 72 h for TMOA) .
Trimethyl Orthoformate HC(OCH₃)₃ Less electron-rich; limited to formyl group transfer. Synthesis of benzimidazoles: higher yields (85%) vs. triethyl orthoacetate (no reaction) .
Triethyl Orthobenzoate C₆H₅C(OCH₂CH₃)₃ Bulky aromatic substituent reduces reactivity. Used in specialized esterifications. Esterification of profens: lower enantioselectivity compared to TMOA .

Key Findings:

  • Steric Effects : TMOA outperforms triethyl orthoacetate in reactions requiring steric accessibility (e.g., SF₅-alkene rearrangements) .
  • Electronic Effects : Electron-rich TMOA enables higher yields in [3,3]-sigmatropic rearrangements (31% isolated yield) compared to bulkier analogs .
  • Solvent Compatibility : TMOA is effective in toluene and PhCH₃, whereas triethyl orthoacetate requires optimized solvent systems .

Application-Specific Performance

Pharmaceuticals:

  • Enantioselective Esterification : TMOA achieves 72–92% conversion in NSAID synthesis, outperforming triethyl orthoacetate in enantiomeric excess (e.g., 81% ee for naproxen) .
  • Acetamidinium Salt Synthesis : TMOA reacts with ammonium formate to yield acetamidinium formate, a precursor for energetic materials .

Agrochemicals:

  • Pesticide Synthesis : TMOA’s methyl groups enhance reactivity in esterifying ferulic acid for antioxidants, whereas triethyl orthoacetate is less efficient .

Chemical Intermediates:

  • Heterocycle Synthesis : TMOA enables 51–79% yields in benzothiadiazine derivatives, while triethyl orthobenzoate fails due to steric hindrance .

Purity and Industrial Demand

  • High-Purity TMOA (≥99%) : Dominates pharmaceutical applications (70% market share) due to stringent regulatory requirements .
  • Lower-Purity TMOA (<99%) : Used in agrochemicals and dyes where cost-efficiency is prioritized .

Market Outlook

  • Growth (2023–2032) : CAGR of 4.8%, driven by pharmaceutical demand. TMOA’s market size is projected to reach $230 million by 2032 .
  • Regional Trends : Asia-Pacific leads growth (pharmaceutical expansion), while Europe focuses on high-purity TMOA for APIs .

Biological Activity

Trimethyl orthoacetate (TMOA), a colorless and volatile liquid, is an important compound in organic synthesis. It is classified as an orthoester, characterized by the presence of three methoxy groups attached to a central carbon atom. This compound has garnered attention due to its diverse applications in chemical reactions, particularly in esterification and as a reagent in various organic transformations.

  • Molecular Formula : C5_5H12_{12}O3_3
  • Molecular Weight : 120.14 g/mol
  • Boiling Point : 107–109 °C
  • Density : 0.944 g/mL
  • Solubility : Soluble in organic solvents such as alcohol and ether.

TMOA functions primarily as a reagent in esterification reactions. Its biological activity is largely attributed to its role in modifying amino acids and other biological molecules through acetylation and formylation processes. The reactivity of TMOA can be influenced by the presence of catalysts and the specific conditions under which reactions are conducted.

1. Esterification Reactions

TMOA has been shown to effectively esterify amino acids, yielding N-acetyl derivatives. For instance, studies indicate that TMOA can convert L-proline and L-phenylalanine into their corresponding N-acetyl ethyl esters under reflux conditions, achieving good yields (up to 73%) when compared to other orthoesters like triethyl orthoformate (TEOF) which did not yield desired results under similar conditions .

2. Synthesis of Bioactive Compounds

TMOA is utilized in the synthesis of various bioactive compounds:

  • Vitamin B1 and Retinol : It serves as an intermediate in the synthesis of essential vitamins .
  • Pyrethroid Insecticides : TMOA is involved in the production of pyrethroid compounds like cypermethrin, which are widely used for pest control .
  • Natural Products : The compound has been employed in the total synthesis of complex natural products, showcasing its versatility in organic synthesis .

Case Study 1: Esterification of Amino Acids

In a study examining the concurrent esterification and N-acetylation of amino acids using TMOA, researchers found that one equivalent of TMOA was sufficient to convert L-proline into its N-acetyl derivative with high efficiency when refluxed with toluene. This reaction demonstrated the compound's effectiveness in modifying amino acids under mild conditions, contrasting sharply with TEOF which failed to produce any desired products .

Case Study 2: Synthesis of Palytoxin

TMOA played a crucial role in the total synthesis of palytoxin, a potent marine natural product known for its biological activity. The compound was used strategically within multi-step synthetic pathways, highlighting its importance in producing complex molecules with significant biological implications .

Comparative Analysis of Orthoesters

The following table summarizes the reactivity of this compound compared to other orthoesters:

OrthoesterYield (%)ConditionsKey Applications
This compound (TMOA)Up to 73%Refluxing tolueneEsterification of amino acids
Triethyl Orthoacetate (TEOA)VariesRoom temperature/refluxEsterification under mild conditions
Triethyl Orthoformate (TEOF)LowRoom temperature/refluxLimited use in amino acid modification

Q & A

Basic Research Questions

Q. How can trimethyl orthoacetate be safely handled in laboratory settings to mitigate flammability and reactivity risks?

this compound is classified as a flammable liquid (Category 2) and a skin sensitizer (Category 1B). Safe handling requires:

  • Use of N95 masks , chemical-resistant gloves, and safety goggles to prevent inhalation, skin contact, and eye exposure .
  • Storage in cool, well-ventilated areas away from ignition sources, with temperatures maintained below 25°C to avoid decomposition .
  • Immediate cleanup of spills using inert absorbents (e.g., vermiculite) to minimize fire hazards .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include:

  • Boiling point : 107–109°C, making it suitable for reactions requiring moderate heating .
  • Density : 0.944 g/mL at 25°C, useful for phase-separation protocols in liquid-liquid extractions .
  • Refractive index : 1.387–1.389, aiding in purity verification during synthesis .
  • Hydrolysis sensitivity : Reacts with water to form acetic acid derivatives, necessitating anhydrous conditions in moisture-sensitive reactions .

Q. What methodologies are recommended for synthesizing esters using this compound as a reagent?

this compound acts as a methylating agent in esterification. A typical protocol involves:

  • Reacting carboxylic acids with this compound in refluxing toluene (24 hours, 81–92% yields) .
  • For sulfonic acids, catalyst-free conditions in dichloromethane at room temperature (30 minutes, 69–97% yields) are effective .
  • Post-reaction purification via distillation or column chromatography is advised to isolate esters .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when substituting this compound with other orthoesters?

Substituting this compound with triethyl orthoacetate may alter reaction kinetics due to steric and electronic effects. For example:

  • In esterification, triethyl orthoacetate produces ethyl esters but requires longer reaction times compared to methyl esters from this compound .
  • Mechanistic studies suggest that electron-withdrawing groups on orthoesters reduce nucleophilicity, impacting yields in nucleophilic acyl substitutions .
  • Optimization involves adjusting solvent polarity (e.g., switching from toluene to THF) and temperature to compensate for steric hindrance .

Q. What advanced applications does this compound have in derivatization for analytical chemistry?

this compound is used to derivatize hydroxyl and amine groups for GC-MS analysis. A validated protocol includes:

  • Dissolving samples in acetic anhydride and this compound (4:1 ratio) at 105°C for 4 hours to acetylate functional groups .
  • Removing excess reagent under reduced pressure and reconstituting in methanol for injection .
  • This method enhances volatility and detection sensitivity for polar metabolites .

Q. How does this compound facilitate the synthesis of complex heterocycles, such as thiophene derivatives?

It serves as a carbonyl equivalent in Knoevenagel condensations. For example:

  • Reacting with 2-aminothiophene-3-carbonitrile derivatives under basic conditions yields 4-alkoxy-2-aminothiophene-3-carboxamides , intermediates in drug discovery .
  • Mechanistic studies reveal that this compound’s three methoxy groups stabilize transition states, enabling regioselective C–O bond cleavage .

Q. What strategies are effective in minimizing side reactions during acetamide synthesis using this compound?

Side reactions (e.g., over-acetylation) can be mitigated by:

  • Using amine hydrochloride salts instead of free amines to control reactivity .
  • Employing stoichiometric ratios (1:1.2 amine-to-orthoacetate) in refluxing acetonitrile (6 hours, 75–88% yields) .
  • Monitoring reaction progress via TLC or in situ IR spectroscopy to terminate at the acetamide stage .

Methodological and Data Analysis Questions

Q. How should researchers address discrepancies in reported boiling points (107–109°C vs. 142°C) for orthoesters?

The lower boiling point (107–109°C) corresponds to this compound (C5H12O3), while higher values (e.g., 142°C) refer to triethyl orthoacetate (C7H16O3) due to increased molecular weight . Confirm compound identity via CAS RN cross-referencing (1445-45-0 for trimethyl vs. 78-39-7 for triethyl) .

Q. What analytical techniques are critical for characterizing this compound in synthetic workflows?

  • GC-MS : Detects purity and identifies decomposition products (e.g., methyl acetate) .
  • <sup>1</sup>H NMR : Peaks at δ 3.2–3.4 ppm (methoxy groups) and δ 1.2 ppm (methyl group) confirm structure .
  • Karl Fischer titration : Quantifies residual water to ensure anhydrous conditions for moisture-sensitive reactions .

Q. Safety and Regulatory Compliance

Q. What regulatory classifications apply to this compound in international research collaborations?

  • EU Classification : Flammable Liquid (Category 2), Skin Sensitizer (Category 1B) .
  • Transport : Classified under UN 1993 (Flammable Liquids, Toxic) for international shipping .
  • Environmental Impact : Hydrolysis products (e.g., acetic acid) require neutralization before disposal .

Properties

IUPAC Name

1,1,1-trimethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H12O3/c1-5(6-2,7-3)8-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPNBNXLBDFELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8027400
Record name 1,1,1-Trimethoxyethane
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Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Ethane, 1,1,1-trimethoxy-
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CAS No.

1445-45-0
Record name Trimethyl orthoacetate
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Record name 1,1,1-Trimethoxyethane
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Record name Ethane, 1,1,1-trimethoxy-
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Record name 1,1,1-Trimethoxyethane
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Record name Trimethyl orthoacetate
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Record name 1,1,1-TRIMETHOXYETHANE
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Retrosynthesis Analysis

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